molecular formula C12H14N2O2 B1268710 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione CAS No. 305360-15-0

5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1268710
M. Wt: 218.25 g/mol
InChI Key: NMJKQKWZDKOARK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar isoindole-1,3-dione derivatives involves innovative methodologies, such as the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which produces 2-substituted isoindole-1,3-diones in good yields. This method tolerates a variety of functional groups, showcasing the versatility of this synthetic approach (Worlikar & Larock, 2008).

Molecular Structure Analysis

Isoindole-1,3-dione derivatives exhibit interesting molecular structures. For instance, certain N-aminoimides have been shown to form noncentrosymmetric crystals with unique hydrogen bonding patterns. These structural features are indicative of the complex interactions that can occur in isoindole-1,3-diones, affecting their chemical behavior and properties (Struga et al., 2007).

Chemical Reactions and Properties

Isoindole-1,3-diones participate in a variety of chemical reactions. For example, amino-functionalized tetrahydroisoindole-1,3-dione derivatives have been efficiently synthesized through a three-component coupling reaction, highlighting the reactivity and potential for diversification in this compound class (Jacobi von Wangelin et al., 2001).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : The synthesis of tricyclic N-aminoimides similar to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione has been reported, highlighting their molecular and crystal structures. These compounds exhibit unique hydrogen bonding and electrostatic interactions due to their molecular architecture (Struga et al., 2007).

Chemical Synthesis and Reactions

  • New Synthesis Methods : Research has developed new methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, which is structurally related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione. These methods involve epoxidation and subsequent reactions with nucleophiles (Tan et al., 2016).

Pharmaceutical Research

  • Antibacterial Properties : Studies have been conducted on the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity. These compounds, including derivatives of 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione, have been evaluated for potential chemotherapeutic properties (Ahmed et al., 2006).

Photoluminescent Properties

  • Photoluminescent Properties : Amino-phthalimide derivatives, which are chemically related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione, have been synthesized with a focus on their photoluminescent properties. These compounds show high fluorescence in the blue-green region (Tan et al., 2014).

Catalysis and Reduction Studies

  • Palladium-Catalyzed Reductions : Research has explored the palladium-catalyzed formate reduction of isoindolines, closely related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione. This study provides insights into the reactivity and reduction mechanisms of such compounds (Hou et al., 2007).

properties

IUPAC Name

5-amino-2-(2-methylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJKQKWZDKOARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359152
Record name 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

CAS RN

305360-15-0
Record name 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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